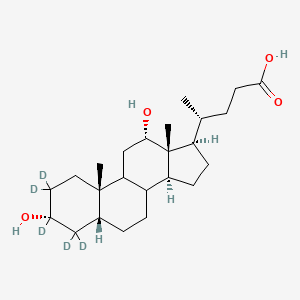

脱氧胆酸-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

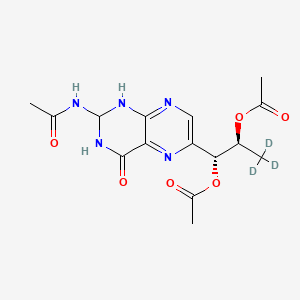

Deoxycholic Acid-d5, also known as [2H5]-Deoxycholic Acid, is a deuterium-labeled derivative of deoxycholic acid. It is a secondary bile acid that is produced by the intestinal bacteria from cholic acid. The compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the deoxycholic acid molecule. This labeling makes it particularly useful in various scientific research applications, including metabolic studies and drug development.

科学研究应用

Deoxycholic Acid-d5 has a wide range of applications in scientific research, including:

Metabolic Studies: Used as a tracer in metabolic studies to understand the metabolism of bile acids.

Drug Development: Employed in the development of drugs targeting bile acid pathways.

Biological Research: Used to study the role of bile acids in various biological processes, including lipid metabolism and cell signaling.

Medical Research: Investigated for its potential therapeutic applications in treating conditions like non-alcoholic fatty liver disease and obesity.

作用机制

Target of Action

Deoxycholic Acid-d5, also known as (4R)-4-[(3R,5R,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,12-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid, primarily targets the G protein-coupled bile acid receptor TGR5 . This receptor plays a crucial role in stimulating brown adipose tissue (BAT) thermogenic activity .

Mode of Action

As a bile acid, Deoxycholic Acid-d5 emulsifies fat in the gut. When synthetically derived Deoxycholic Acid-d5 is injected, it stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This disruption of the cell membrane leads to the destruction of fat cells in the tissue .

Biochemical Pathways

Deoxycholic Acid-d5 affects several biochemical pathways. It has been found to enhance the replication of the transmissible gastroenteritis virus (TGEV) by inhibiting the phosphorylation of NF-κB and STAT3 . This interaction significantly contributes to the formation of amyloid beta, a key hallmark in the pathology of neurodegenerative diseases .

Pharmacokinetics

It is known that the systemic exposure to cholic acid tends to increase as the dose of deoxycholic acid-d5 increases . The blood lipid profiles and deoxycholic acid levels appear to be unaffected by Deoxycholic Acid-d5 treatment .

Result of Action

The primary result of Deoxycholic Acid-d5’s action is the breakdown of adipose cells, leading to an inflammatory reaction and clearing of the adipose tissue remnants by macrophages . This process results in the improvement of the appearance of moderate to severe fullness associated with submental fat in adults .

Action Environment

Protein-rich tissues like muscle and skin are unaffected by Deoxycholic Acid-d5, contributing to its safety profile .

生化分析

Biochemical Properties

Deoxycholic Acid-d5 interacts with various enzymes and proteins. It is specifically responsible for activating the G protein-coupled bile acid receptor TGR5, which stimulates brown adipose tissue (BAT) thermogenic activity . The interactions of Deoxycholic Acid-d5 with these biomolecules are essential for its function in the body.

Cellular Effects

Deoxycholic Acid-d5 has significant effects on various types of cells and cellular processes. It has been shown to enhance the overgrowth, migration, and invasion of certain cell lines . It influences cell function by interacting with cell signaling pathways and affecting gene expression .

Molecular Mechanism

The mechanism of action of Deoxycholic Acid-d5 involves its interaction with biomolecules at the molecular level. When injected, it stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Deoxycholic Acid-d5 has been observed to have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of Deoxycholic Acid-d5 vary with different dosages in animal models At certain thresholds, it has been observed to have significant effects, and at high doses, there may be toxic or adverse effects

Metabolic Pathways

Deoxycholic Acid-d5 is involved in several metabolic pathways. It is one of the secondary bile acids, which are metabolic byproducts of intestinal bacteria . The primary bile acids secreted by the liver are cholic acid and chenodeoxycholic acid, which are metabolized by bacteria into secondary bile acids, including Deoxycholic Acid-d5 .

Transport and Distribution

Deoxycholic Acid-d5 is transported and distributed within cells and tissues. It can autonomously penetrate the blood-brain barrier and accumulate in the brain, thereby affecting its receptor or target protein functions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Deoxycholic Acid-d5 involves the introduction of deuterium into the deoxycholic acid molecule. This can be achieved through several chemical reactions, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in deoxycholic acid with deuterium atoms using deuterated solvents and catalysts.

Deuterium Gas Exposure: Deoxycholic acid can be exposed to deuterium gas under specific conditions to achieve deuteration.

Industrial Production Methods: Industrial production of Deoxycholic Acid-d5 typically involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process may include:

Catalytic Deuteration: Using catalysts such as palladium on carbon to facilitate the exchange of hydrogen with deuterium.

Purification: Techniques such as chromatography and crystallization are employed to purify the final product.

化学反应分析

Types of Reactions: Deoxycholic Acid-d5 undergoes various chemical reactions, including:

Oxidation: Deoxycholic Acid-d5 can be oxidized to form keto derivatives using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form hydroxy derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Deoxycholic Acid-d5 can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Deuterated solvents like deuterated chloroform and deuterated methanol.

Major Products:

Keto Derivatives: Formed through oxidation.

Hydroxy Derivatives: Formed through reduction.

Substituted Derivatives: Formed through substitution reactions.

相似化合物的比较

Deoxycholic Acid: The non-deuterated form of Deoxycholic Acid-d5.

Chenodeoxycholic Acid: Another bile acid with similar properties but different molecular structure.

Ursodeoxycholic Acid: A bile acid used in the treatment of gallstones and liver diseases.

Uniqueness: Deoxycholic Acid-d5 is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring precise tracking and analysis of metabolic pathways. The presence of deuterium atoms also enhances the stability of the compound, making it more resistant to metabolic degradation compared to its non-deuterated counterpart.

属性

CAS 编号 |

52840-14-9 |

|---|---|

分子式 |

C24H40O4 |

分子量 |

397.6 g/mol |

IUPAC 名称 |

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,12-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i10D2,12D2,16D |

InChI 键 |

KXGVEGMKQFWNSR-ANCDPKSQSA-N |

手性 SMILES |

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C)([2H])[2H])O |

SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

规范 SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

同义词 |

3α,12α-Dihydroxy-5β-cholanic Acid-d5; 3α,12α-Dihydroxy-5β-cholanoic Acid-d5; 3α,12α-Dihydroxycholanic Acid-d5; 5β-Cholanic Acid-3α,12α-diol-d5; 5β-Deoxycholic Acid-d5; 7-Deoxycholic Acid-d5; Cholerebic-d5; Cholorebic-d5; Degalol-d5; Deoxycholatic Aci |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoyloxy]oxane-2-carboxylic acid](/img/structure/B584657.png)

![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)